Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate
Description
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is a synthetic organic compound characterized by a methyl benzoate backbone substituted with a nitro group at the 3-position and a piperazine moiety linked to a 4-iodobenzoyl group at the 4-position. This compound is structurally analogous to a series of quinoline-carbonyl-piperazine derivatives (e.g., C1–C7 in ), though it diverges in its substitution pattern and functional groups .
Properties
IUPAC Name |
methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O5/c1-28-19(25)14-4-7-16(17(12-14)23(26)27)21-8-10-22(11-9-21)18(24)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFWESOWXZKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process:
Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 4-iodobenzoyl chloride is then reacted with piperazine to form 4-(4-iodobenzoyl)piperazine.
Esterification: The final step involves the reaction of 4-(4-iodobenzoyl)piperazine with methyl 3-nitrobenzoate in the presence of a suitable catalyst, such as triethylamine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-[4-(4-aminobenzoyl)piperazin-1-yl]-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets. The iodinated benzoyl group and the nitrobenzoate ester are key functional groups that enable the compound to bind to and modulate the activity of target proteins or enzymes. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues from the C-Series ()
The C-series compounds (C1–C7) share a methyl benzoate core linked to a piperazine group bearing quinoline-carbonyl substituents. Key structural differences between Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate and these analogues include:
| Compound | Piperazine Carbonyl Substituent | Benzoate Substituent | Key Features |
|---|---|---|---|
| Target Compound | 4-Iodobenzoyl | 3-Nitro | Iodo group for potential radiolabeling; nitro enhances electron deficiency. |
| C1 | 2-Phenylquinoline-4-carbonyl | None | Quinoline core may enhance π-π stacking; lacks nitro/iodo groups. |
| C2 | 2-(4-Bromophenyl)quinoline-4-carbonyl | None | Bromine offers moderate steric/electronic effects; similar to iodine but lighter. |
| C3 | 2-(4-Chlorophenyl)quinoline-4-carbonyl | None | Chlorine provides electronegativity; smaller halogen than Br/I. |
| C4 | 2-(4-Fluorophenyl)quinoline-4-carbonyl | None | Fluorine’s strong electronegativity; minimal steric hindrance. |
| C5 | 2-(4-(Methylthio)phenyl)quinoline-4-carbonyl | None | Sulfur-containing group; potential for hydrogen bonding. |
| C6 | 2-(4-Methoxyphenyl)quinoline-4-carbonyl | None | Methoxy group donates electron density; alters solubility. |
| C7 | 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl | None | CF3 group is strongly electron-withdrawing and lipophilic. |
Key Observations :
- Substituent Effects: The target compound’s 4-iodobenzoyl group provides unique steric and electronic properties compared to the quinoline-based substituents in the C-series. The iodine atom’s large size and polarizability may enhance binding affinity in hydrophobic pockets or enable radiolabeling for imaging studies .
- Nitro Group: The 3-nitro substituent on the benzoate ring distinguishes the target compound from the C-series, which lack benzoate ring substitutions.
Pharmacological Context ()
For example, L-750,667 (a dopamine D4 receptor antagonist) shares the piperazine moiety but incorporates an azaindole core and radioiodine for receptor binding studies. This suggests that the piperazine group in the target compound may similarly confer conformational flexibility for receptor interactions, while the iodine could be exploited for radiotracer development .
Urea-Thiazol Derivatives ()
Compounds 11a–11o in feature a urea-thiazol-piperazine scaffold, diverging significantly from the target compound’s structure. These derivatives prioritize hydrogen-bonding interactions (via urea and hydrazinyl groups) and target different biological pathways. The absence of a benzoate or iodobenzoyl group in this series underscores the structural diversity achievable with piperazine-based pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
